molecular formula C10H12BrFN2O2 B8148140 Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

Cat. No.: B8148140
M. Wt: 291.12 g/mol
InChI Key: PYWNFGFQSRSJPQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2 It is a derivative of pyridine, featuring a bromine and fluorine substitution on the pyridine ring, and a tert-butyl carbamate group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate typically involves the reaction of 2-bromo-3-fluoroisonicotinic acid with tert-butyl alcohol in the presence of triethylamine and diphenyl phosphoryl azide. The reaction is carried out in toluene at elevated temperatures (around 110°C) under an inert atmosphere. The mixture is then cooled, and the product is extracted and purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding aminopyridine derivative.

Scientific Research Applications

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
  • Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • Tert-butyl (3-bromo-4-fluoropyridin-2-yl)carbamate

Uniqueness

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

tert-butyl N-(2-bromo-3-fluoropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWNFGFQSRSJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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